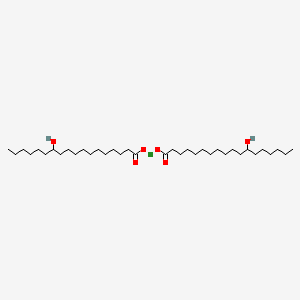

Magnesium(2+) 12-hydroxyoctadecanoate

Description

Significance and Interdisciplinary Relevance of Magnesium(2+) 12-hydroxyoctadecanoate (B1258542) in Contemporary Research

The significance of Magnesium(2+) 12-hydroxyoctadecanoate in contemporary research stems from its versatile functionality as a material additive. It is widely recognized for its capacity to act as an effective thickening and gelling agent, enhancing the stability of formulations and preventing phase separation in emulsions and suspensions. nimbasia.com This property is of particular importance in the manufacturing of high-performance greases and lubricants, where maintaining consistent viscosity under varying temperatures and shear forces is critical. nimbasia.com

In the realm of polymer science, this compound is utilized as a processing aid and stabilizer. nimbasia.com Its incorporation into polymer matrices can lead to improved mechanical properties of the final plastic products. nimbasia.com The interdisciplinary relevance of this compound is highlighted by its application across various sectors. In the plastics and rubber industries, it improves processability and can act as a lubricant. penpet.comsquarespace.com Furthermore, the metal salts of 12-hydroxystearic acid are employed as stabilizers for intermediates in polymer technology, showcasing their integral role in the production of advanced polymeric materials. penpet.com

The compound's influence extends to the development of materials with controlled rheological properties. Rheology modifiers are crucial for preventing sedimentation during transport and storage of liquid formulations, while also allowing the product to flow easily when required. researchgate.net this compound, as a rheology modifier, contributes to the stability and performance of industrial coatings and paints by improving consistency and preventing the settling of pigments. nimbasia.com

Table 1: Key Properties and Identifiers of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C36H70MgO6 | rsc.org |

| Molecular Weight | 623.20 g/mol | rsc.org |

| Appearance | White to off-white powder | nimbasia.com |

| Solubility | Insoluble in water, soluble in organic solvents | nimbasia.com |

| CAS Number | 40277-04-1 | rsc.org |

| Synonyms | Magnesium 12-hydroxystearate, Magnesium di-12-hydroxystearate, Bis(12-hydroxyoctadecanoic acid)magnesium salt | bohrium.com |

Overview of Foundational Research Trajectories for this compound

Foundational research on this compound and related metal soaps has primarily focused on their impact on the processing and properties of polymeric materials. A key research trajectory has been the investigation of its role as a rheological modifier. Studies on magnesium stearate (B1226849) polymorphs have shown that their initial moisture content, crystal arrangement, and molecular packing significantly influence the rheological properties of lubricated powders. tandfonline.comnih.gov This understanding is crucial for controlling the flow behavior of polymer melts and powder blends during manufacturing processes.

Another significant area of research has been its function as a nucleating agent in semi-crystalline polymers like polypropylene (B1209903). dergipark.org.tr Nucleating agents accelerate the crystallization rate, increase the crystallization temperature, and enhance the crystallinity of the polymer. dergipark.org.tr This leads to improvements in mechanical properties such as stiffness and hardness, as well as thermal properties like heat distortion temperature. specialchem.com The use of inorganic nucleating agents like talc (B1216) (a magnesium silicate) has demonstrated significant improvements in the mechanical performance of polypropylene. dergipark.org.tr While not a direct study on this compound, this research provides a basis for understanding how magnesium-containing compounds can influence polymer morphology and performance.

Research into metal soaps as processing promoters in the rubber industry has also provided valuable insights. squarespace.com These additives can act as viscosity reducers and improve the dispersion of fillers like carbon black, without compromising the molecular weight and mechanical properties of the rubber. squarespace.com The mechanism is often described by the theory of emulsifier lubrication, where the metal soap enhances the flow and processing of the polymer compound. squarespace.com

Scope and Objectives for In-Depth Academic Investigation of this compound Systems

While the industrial applications of this compound are well-established, there remains considerable scope for in-depth academic investigation to fully elucidate its structure-property relationships and expand its potential in advanced materials.

A primary objective for future research is to conduct detailed studies on the specific effects of this compound on the crystallization kinetics and morphology of a wider range of engineering polymers. This would involve systematic investigations into how varying its concentration and dispersion within different polymer matrices affects the final material properties. Such research could lead to the development of polymer composites with tailored mechanical, thermal, and optical characteristics.

Another important research avenue is the exploration of its synergistic effects with other additives. Investigating how this compound interacts with other stabilizers, fillers, and reinforcing agents could unlock new possibilities for creating multifunctional materials with enhanced performance profiles. For instance, its combination with nano-sized fillers could lead to the development of advanced nanocomposites with superior properties.

Furthermore, there is a need for more fundamental research into the crystallization behavior of metal soaps within polymer matrices. Understanding the kinetics of crystallization and the factors that influence the formation of different crystalline polymorphs is crucial for controlling the long-term stability and performance of materials containing these additives. rsc.orgresearchgate.net

Finally, the potential of this compound in the development of sustainable and biodegradable materials presents an exciting area for future investigation. Its derivation from a renewable resource, castor oil, makes it an attractive candidate for use in environmentally friendly polymer formulations. penpet.com Research into its compatibility and effects on the properties of biodegradable polymers could contribute to the development of more sustainable advanced materials. The synthesis of high molecular weight copolymers using 12-hydroxystearic acid under mild conditions using enzymatic catalysts also points towards greener production methods for related polymers. google.com

Structure

2D Structure

Properties

CAS No. |

40277-04-1 |

|---|---|

Molecular Formula |

C36H70MgO6 |

Molecular Weight |

623.2 g/mol |

IUPAC Name |

magnesium;12-hydroxyoctadecanoate |

InChI |

InChI=1S/2C18H36O3.Mg/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*17,19H,2-16H2,1H3,(H,20,21);/q;;+2/p-2 |

InChI Key |

VIALJPAGUCTUBQ-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)[O-])O.CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Mg+2] |

Origin of Product |

United States |

Advanced Applications and Functionalization of Magnesium 2+ 12 Hydroxyoctadecanoate in Materials Science

Role in Polymer Systems and Polymer Processing

Magnesium(2+) 12-hydroxyoctadecanoate (B1258542) serves multiple functions in polymer systems, acting as an internal lubricant, a dispersion aid for fillers, a rheological modifier, a heat stabilizer, a halogen scavenger, and a processing aid in synthetic fiber production. nimbasia.comnimbasia.com These roles are crucial for optimizing the manufacturing processes and improving the final properties of a wide array of polymeric materials.

As an internal lubricant, Magnesium(2+) 12-hydroxyoctadecanoate reduces the friction between polymer chains, which facilitates a smoother flow of the polymer melt during processing operations like extrusion and injection molding. pishrochem.comgdchnv.com This reduction in intermolecular friction leads to lower processing temperatures and energy consumption. The lubricating properties of metallic stearates, such as the subject compound, are well-established in the plastics industry. pishrochem.com

Furthermore, this compound plays a critical role in the dispersion of inorganic fillers within a polymer matrix. elsevierpure.commdpi.com Inorganic fillers like calcium carbonate and magnesium hydroxide (B78521) are often added to polymers to enhance mechanical properties or impart specific functionalities like flame retardancy. elsevierpure.comresearchgate.net However, these hydrophilic fillers tend to agglomerate in a hydrophobic polymer matrix, leading to poor performance.

The 12-hydroxyoctadecanoate molecule has a dual nature: the long hydrocarbon tail is compatible with the polymer matrix, while the carboxylate and hydroxyl groups can interact with the surface of the inorganic filler particles. This allows it to act as a surfactant, coating the filler particles and making their surface more hydrophobic. mdpi.com This surface modification reduces the particle-to-particle interactions that lead to agglomeration and improves the compatibility between the filler and the polymer matrix, resulting in a more uniform dispersion. mdpi.com Improved dispersion of fillers leads to enhanced mechanical properties, such as impact strength and toughness, in the final composite material. researchgate.net

Table 1: Effect of Surface Modification on Filler Dispersion

| Filler | Surface Treatment | Observation in Polymer Matrix | Reference |

| Bentonite, Silica (B1680970) | Stearic Acid | Uniform dispersion with smaller particle sizes | mdpi.com |

| Magnesium Hydroxide | Magnesium Stearate (B1226849) | Improved toughness due to better dispersion | researchgate.net |

| Various Mineral Fillers | Chemical Surface Modification | Enhanced mechanical strength of composites | researchgate.net |

The rheology of a polymer melt is a critical factor in determining its processability. researchgate.net this compound can function as a rheological agent, modifying the flow behavior of the polymer melt. nimbasia.comresearchgate.net By acting as an internal lubricant, it can reduce the melt viscosity, which is particularly beneficial in processing high-viscosity polymers. pishrochem.com

The addition of metallic stearates can influence the viscoelastic properties of the polymer melt. While reducing viscosity, they can also affect the elasticity of the melt, which is important in processes like film blowing and blow molding where die swell is a consideration. The extent of viscosity reduction and the change in elasticity depend on the concentration of the additive, the type of polymer, and the processing conditions. Studies on similar systems, such as polypropylene (B1209903) with sodium stearate, have shown that such additives can significantly reduce the diameter of fibers in melt electrospinning by lowering the melt's viscosity and increasing its electrical conductivity. nih.gov

Polyvinyl chloride (PVC) is a widely used polymer that is notoriously susceptible to thermal degradation at processing temperatures. researchgate.netmedcraveonline.com This degradation involves the release of hydrochloric acid (HCl) in a process known as dehydrochlorination, which in turn catalyzes further degradation, leading to discoloration and a loss of mechanical properties. nimbasia.commedcraveonline.com

This compound, like other metallic stearates, functions as a heat stabilizer for PVC. researchgate.netmedcraveonline.comresearchgate.netbelikechem.com Its primary role is to act as an acid scavenger, neutralizing the HCl that is released during the degradation of PVC. medcraveonline.combelikechem.com The reaction between this compound and HCl prevents the autocatalytic decomposition of the polymer.

Research on the thermal stabilization of PVC using magnesium stearate has shown that it effectively increases the thermal stability time of the polymer. researchgate.netmedcraveonline.com The stabilizing effect increases with the concentration of the magnesium stearate in the blend. researchgate.net It is often used in combination with other metallic soaps, such as those of calcium and zinc, to create synergistic stabilizer systems that provide both good initial color and long-term stability. belikechem.comnih.gov While zinc stearate provides good initial color stability, it can lead to sudden and catastrophic degradation. The addition of magnesium stearate can mitigate this by reacting with zinc chloride, a product of the stabilization reaction that can promote degradation. belikechem.com

Table 2: Performance of Metallic Stearates as PVC Heat Stabilizers

| Stabilizer Type | Key Performance Characteristic | Reference |

| Cadmium, Zinc Soaps | Good initial heat resistance | nanotrun.com |

| Barium, Calcium, Magnesium, Strontium Soaps | Good long-term heat resistance | nanotrun.com |

| Mixed Ca/Zn Stearates | Non-toxic, popularly used | nih.gov |

| Magnesium Stearate | Increases thermal stability time, acts as an acid scavenger | researchgate.netmedcraveonline.com |

In the context of flame-retardant polyolefins, particularly those that are halogen-free, the term "halogen absorption" is more accurately described as "acid scavenging." While not directly absorbing halogens, this compound can neutralize acidic halogenated species that may be present from catalyst residues or other additives. gdchnv.com

In polyolefin production, catalysts such as Ziegler-Natta catalysts are often used, which can leave acidic residues (e.g., chlorides) in the polymer. gdchnv.com These acidic residues can cause corrosion of processing equipment and degradation of the polymer, especially at elevated temperatures. gdchnv.com this compound can act as an acid scavenger in these systems, neutralizing the acidic catalyst residues and thus protecting both the polymer and the processing machinery. gdchnv.com

In halogen-free flame retardant (HFFR) systems based on metal hydroxides like magnesium hydroxide (Mg(OH)₂), the primary flame-retardant mechanism is the endothermic decomposition of the hydroxide to release water, which cools the polymer and dilutes flammable gases. researchgate.netacs.org The resulting magnesium oxide (MgO) can then act as a smoke suppressant and acid scavenger. While this compound itself is not a primary flame retardant, its role as an acid scavenger can be beneficial in these formulations by neutralizing any acidic byproducts of combustion, which can be corrosive and toxic.

The process of melt spinning to produce synthetic fibers from thermoplastic polymers like polypropylene and polyethylene (B3416737) terephthalate (B1205515) is highly dependent on the rheological properties of the polymer melt. researchgate.netaustinpublishinggroup.com Additives that can modify the melt viscosity and improve the flow characteristics of the polymer can optimize the spinning process.

While specific research on the use of this compound in synthetic fiber melt spinning is limited, its known functions as an internal lubricant and a rheological modifier suggest its potential benefits in this application. By reducing the melt viscosity, it could allow for lower processing temperatures, which would reduce the risk of thermal degradation of the polymer. austinpublishinggroup.com A smoother melt flow can also lead to more uniform fiber diameters and improved mechanical properties of the final fiber.

Studies on similar systems have shown that the addition of metallic stearates can influence the fiber formation process. For instance, in the melt electrospinning of polypropylene, the addition of sodium stearate was found to significantly reduce the fiber diameter by decreasing the melt viscosity and increasing its electrical conductivity. nih.gov This suggests that this compound could have a similar positive impact on the optimization of melt spinning processes.

Applications in Lubrication and Tribology

The properties of this compound that make it an effective lubricant in polymer processing also lend themselves to its use in the formulation of lubricating greases and other tribological applications. atamankimya.comtaylorandfrancis.com The long fatty acid chain provides lubricity, while the presence of the hydroxyl group and the magnesium cation contribute to the thickening and stabilizing properties of the compound. atamankimya.com

In lubricating greases, a thickener is dispersed in a liquid lubricant (base oil) to produce a solid to semi-solid structure. taylorandfrancis.commdpi.com The thickener's function is to hold the base oil in place, releasing it to lubricate moving parts under shear. Lithium 12-hydroxystearate is a very common thickener in multipurpose greases, known for its good water resistance and mechanical stability. acs.orgtaylorandfrancis.comutwente.nlmachinerylubrication.com

This compound can also be used as a thickener in lubricating greases. atamankimya.com Its ability to form a fibrous network structure when dispersed in oil allows it to effectively thicken the base oil and create a stable grease structure. The presence of the hydroxyl group on the stearic acid chain is crucial for the formation of the hydrogen bonds that contribute to the gelling and thickening effect. The properties of a grease, such as its dropping point, mechanical stability, and water resistance, are highly dependent on the type and concentration of the thickener used. Greases formulated with 12-hydroxystearates are known for their smooth, buttery texture. machinerylubrication.com

Table 3: Properties of Greases with 12-Hydroxystearate Thickeners

| Grease Type | Dropping Point (°F) | Maximum Usable Temperature (°F) | Water Resistance | Reference |

| Calcium 12-hydroxystearate | ~275-300 | ~230 | Good | machinerylubrication.com |

| Lithium 12-hydroxystearate | ~350-400 | ~250 | Good (may soften with large amounts of water) | machinerylubrication.com |

Utilization as Lubricant Release Agents

This compound is widely recognized and utilized as an effective lubricant release agent in various industrial processes, particularly in polymer and rubber manufacturing. justia.comgoogle.com Its function is to create a barrier between a mold surface and the material being molded, preventing adhesion and facilitating the easy release of the finished product. This property is crucial for maintaining the integrity of the molded part and preserving the longevity of the mold.

In the production of unvulcanized rubber, this compound is a key ingredient in anti-adhesive or anti-tack compositions. google.comgoogle.com These agents are applied to rubber surfaces to prevent them from sticking to each other and to processing equipment, which is a common challenge in rubber handling and storage. Furthermore, it is employed as a flow stability improver, for instance in the manufacturing of flame-retardant nylon carpets, ensuring stable production by preventing processing issues such as yarn breakage during spinning. google.com Its role in improving the flow properties of resin compositions also contributes to its effectiveness as a release agent, ensuring that the material fills the mold smoothly and can be removed without defects. justia.com

Influence on Rheological Properties of Lubricants and Greases

The compound serves as an efficient rheological agent, modifying the flow behavior and viscosity of the materials to which it is added. justia.com Its ability to act as a thickener and gelling agent is a primary benefit, allowing for precise control over the consistency and stability of lubricants and greases. justia.com This ensures optimal performance in a range of applications, from industrial machinery to automotive systems.

Research into lubricant detergents based on this compound highlights its influence on key rheological properties. A study comparing a standard Magnesium 12-hydroxystearate detergent to a modified Magnesium 12-acryloyloxy stearate version demonstrated significant differences in viscosity. Under identical synthesis conditions, the modified detergent exhibited a considerably lower viscosity, which can be advantageous for lubricant formulation. This indicates that the molecular structure of the magnesium salt directly impacts the flow characteristics of the final lubricant product. google.com

The following table presents data from a study comparing a Magnesium 12-hydroxystearate detergent with a modified version, illustrating the compound's impact on viscosity and other properties. google.com

Table 1: Comparative Properties of Magnesium-Based Lubricant Detergents

| Property | Magnesium 12-hydroxystearate | Magnesium 12-acryloyloxy stearate |

|---|---|---|

| Total Base Number (TBN, mgKOH/g) | 196 | 223 |

| Viscosity (100 °C), mm²/s | 139 | 82 |

| Z-average particle size (d), nm | 392.3 | 284.5 |

Tribological Performance Enhancement in Lubricating Compositions

In lubricant formulations, such as those for internal combustion engines, magnesium-containing detergents are used. Studies on detergents derived from Magnesium 12-hydroxystearate show that modifications to its structure, such as introducing an acryloyloxy group, can improve its oil solubility and compatibility with the base oil. google.com Enhanced solubility and stability prevent issues like surface skinning, ensuring the lubricant maintains its homogeneity and performance over time. google.com This contributes to a more reliable lubricating film, which is essential for protecting surfaces from wear and friction.

Role as Additives to Improve Anti-Friction and Anti-Wear Characteristics

The incorporation of this compound into lubricating formulations contributes to improved anti-friction and anti-wear characteristics. While specific quantitative data on friction coefficients and wear scars are not widely detailed in public literature, its function is described in various applications. In the context of rubber compositions for tires, metal salts of 12-hydroxystearic acid, including the magnesium salt, are used to improve heat resistance and compatibility between the rubber and other components. google.com This enhancement of material stability under thermal stress is indicative of an anti-wear function, as it helps the material resist degradation during operation.

Furthermore, its use in lubricant detergents demonstrates its role in maintaining the integrity of the lubricating fluid. A stable lubricant with good oil solubility is better able to form and maintain a robust tribofilm on interacting surfaces, which is the primary mechanism for reducing friction and preventing wear. google.com The compound's contribution to the stability and homogeneity of the lubricant is therefore integral to its anti-friction and anti-wear performance.

Utilization in Composite Materials as Functional Fillers

Flame Retardant Applications and Endothermic Decomposition

In a patent for a flame-retardant rubber composition, it is specified that 12-hydroxystearic acid compounds, including the magnesium salt, have the effect of promoting the dispersion of primary metal hydroxide flame retardants (like aluminum hydroxide and magnesium hydroxide) during the high-temperature melting and mixing of the rubber. By improving the dispersion of these key flame retardants, it ensures a more uniform and effective flame-retardant action throughout the composite material. It is also used as a "flow stability improver" in the production of flame-retardant nylon, highlighting its role in ensuring the processability of these highly-filled systems. google.com The thermal stability of the compound is relevant, with compositions containing it expected to show minimal weight loss (less than 2 wt%) at 250°C during thermogravimetric analysis, ensuring it does not degrade during polymer processing. justia.com

Reinforcement and Toughening Functions in Polymer Composites

As a functional filler, this compound contributes to the reinforcement and toughening of polymer composites by enhancing internal lubrication and improving the compatibility and dispersion of other components. justia.com It has been shown to improve the dispersion of various inorganic fillers within a polymer matrix, leading to a more homogenous material with potentially enhanced mechanical properties. justia.com

Function as Catalytic Supports and Adsorbents

The utility of this compound as a source material for catalysts and adsorbents is a significant area of research. Its decomposition yields magnesium oxide, a compound with well-established catalytic and adsorptive properties.

This compound serves as a precursor for the synthesis of magnesium oxide (MgO), a material widely used as a support in heterogeneous catalysis. mdpi.com The thermal decomposition (calcination) of magnesium salts, including hydroxides and carbonates, is a common method to produce MgO. meixi-mgo.compreciseceramic.com This process yields active MgO with desirable characteristics for catalytic applications, such as a high specific surface area. mdpi.com

MgO supports are advantageous in catalysis for several reasons:

High Surface Area: Enables high dispersion of active metallic phases. mdpi.com

Thermal Stability: MgO is a refractory material with a very high melting point (around 2800°C), making it suitable for high-temperature catalytic reactions. youtube.commagnesiumking.com

Basic Nature: It can act as a basic catalyst or support, influencing reaction selectivity.

The synthesis of MgO from precursors like this compound allows for the tuning of properties such as particle size and surface area, which are critical for catalytic performance. mdpi.comresearchgate.net

Table 1: Synthesis Methods for Magnesium Oxide Nanoparticles from Precursors

| Synthesis Method | Precursor Example | Key Process Steps | Reference |

| Sol-Gel | Magnesium Nitrate (B79036) Hexahydrate | Dissolving precursor, adding NaOH, stirring, washing, and calcination at 400°C. | nih.gov |

| Hydrothermal | Magnesium Nitrate Hexahydrate | Dissolving precursor, adding NaOH, stirring, heating in an autoclave at 150°C, washing. | nih.gov |

| Microwave | Magnesium Nitrate Hexahydrate | Dissolving precursor, adding NaOH, microwave irradiation, washing. | nih.gov |

| Thermal Decomposition | Magnesium Hydroxide / Carbonate | Calcination at elevated temperatures (e.g., 673 K) to decompose the precursor into MgO. | mdpi.compreciseceramic.com |

This compound can be utilized as a magnesium source for the synthesis of Magnesium-Aluminum Layered Double Hydroxides (Mg-Al LDHs). These materials are effective adsorbents for removing various pollutants from water. nih.govresearchgate.net LDHs are anionic clay materials with a layered structure, high surface area, and significant anion exchange capacity, making them excellent candidates for environmental remediation. wjygy.com.cnresearchgate.net

The process involves the co-precipitation of magnesium and aluminum salts in a controlled pH environment. mdpi.com The resulting LDH structure can effectively adsorb pollutants through mechanisms like anion exchange, surface complexation, and electrostatic attraction. researchgate.net Mg-Al LDHs have demonstrated high efficiency in removing a wide range of contaminants, including heavy metals (like Cu2+) and organic pollutants. nih.govmdpi.com

The performance of Mg-Al LDH as an adsorbent is influenced by several factors, as detailed in the table below.

Table 2: Factors Affecting Pollutant Adsorption by Mg-Al LDH

| Factor | Observation | Significance | Reference |

| Solution pH | Adsorption capacity is strongly dependent on pH; optimal pH for Cu2+ removal is ~5.0. | Affects the surface charge of the LDH and the speciation of the pollutant ions in the solution. | mdpi.com |

| Kinetics | Adsorption is rapid, often following a pseudo-second-order model. | Indicates that the adsorption process is likely controlled by chemical sorption (chemisorption). | mdpi.com |

| Adsorption Capacity | Maximum Langmuir adsorption capacity for metronidazole (B1676534) was found to be 62.804 mg/g. | Demonstrates the high efficiency of LDH as an adsorbent for specific pollutants. | researchgate.net |

| Competing Ions | The presence of other ions like nitrate, sulfate (B86663), and carbonate did not significantly affect metronidazole adsorption. | Suggests good selectivity of the adsorbent for certain target pollutants. | researchgate.net |

Emerging Applications in Advanced Materials Formulations

The role of this compound extends to the creation of specialized materials, where it functions either as a key precursor or as a functional additive.

This compound is a suitable precursor for producing magnesium oxide (MgO), a cornerstone material for refractory ceramics. meixi-mgo.com MgO is highly valued in high-temperature applications due to its exceptional melting point (up to 2800°C), good thermal shock resistance, and high thermal conductivity. meixi-mgo.commagnesiumking.com

The production of MgO ceramics involves the calcination of a magnesium precursor, such as this compound, to form MgO powder. preciseceramic.com This powder is then sintered at high temperatures to create dense ceramic bodies. meixi-mgo.com These refractory products are used to manufacture crucibles, furnace linings, and load-bearing components for aerospace and nuclear applications. magnesiumking.com Furthermore, MgO is a key ingredient in transparent ceramics that have excellent infrared transmittance, making them useful for IR windows and detectors. meixi-mgo.com

In the field of construction materials, this compound can serve as a precursor to the magnesium oxide used in innovative binder systems like Magnesium Silicate (B1173343) Hydrate (B1144303) (M-S-H). researchgate.netresearchgate.net M-S-H binders are formed through the reaction of MgO with a source of reactive silica, such as silica fume. researchgate.netuu.nl

These binders are being explored as alternatives to traditional Portland cement due to their lower pH, which is advantageous for applications like nuclear waste encapsulation. researchgate.net The properties of M-S-H binders are highly dependent on the mix design, particularly the Mg/Si molar ratio. researchgate.net Research has focused on optimizing these binders to improve compressive strength and workability. The use of superplasticizers has been shown to be effective in reducing the high water demand of these systems. researchgate.netcanterbury.ac.nz Optimized M-S-H mortars have achieved high compressive strengths, reaching up to 90 MPa. canterbury.ac.nz

Table 3: Properties of Optimized M-S-H Binder Systems

| Binder System | Key Components | Important Additives | Achieved Compressive Strength | Key Finding | Reference |

| Binary System | 60% MgO, 40% Silica Fume | Polymer-based superplasticizer | - | Optimal binary composition for strength and workability. Superplasticizer effectively reduces the water-to-cementitious materials ratio. | researchgate.netcanterbury.ac.nz |

| Ternary System | MgO, Silica Fume, Quartz Filler | Polymer-based superplasticizer | ~90 MPa (mortar) | Fine quartz filler improves microstructure and packing density, leading to superior strength. | canterbury.ac.nz |

| Ternary System | 60% MgO, 40% Silica Fume, 10% Quartz Filler | - | >40 MPa (concrete) | Sufficient strength for structural concrete applications, though tensile strength and elastic modulus may be low. | canterbury.ac.nz |

This compound is widely recognized for its role as a stabilizer and emulsifier in a variety of industrial products. nimbasia.com Its chemical structure, featuring a long hydrocarbon tail and a polar head, allows it to function effectively at the interface between different phases, such as oil and water.

Key functions include:

Thickening and Gelling Agent: It is used to control the viscosity and maintain the consistency of lubricants and greases. nimbasia.com

Emulsion Stabilizer: In cosmetics and pharmaceuticals, it prevents the separation of phases in emulsions and suspensions, thereby enhancing product stability and shelf life. nimbasia.com

Processing Aid: In the plastics industry, it can be employed as a stabilizer and processing aid to improve the mechanical properties of the final products. nimbasia.com

Its versatility makes it a valuable component in formulations for coatings, paints, and various personal care products. nimbasia.comspecialchem.com

Academic Investigations into Specific Material Excipient Roles (e.g. tablet manufacturing – focus on powder flowability and compressibility, not direct human use)

This compound, a magnesium salt of 12-hydroxystearic acid, is recognized in the pharmaceutical industry for its role as an excipient. nimbasia.comchembk.com Excipients are inactive substances formulated alongside the active pharmaceutical ingredient for purposes such as improving the manufacturing process and the stability and performance of the final dosage form. While specific academic studies detailing the powder flowability and compressibility of this compound are not extensively available in public literature, its function can be understood by examining its properties as a metallic salt of a fatty acid, similar to the widely studied lubricant, magnesium stearate.

Metallic stearates are primarily used in tablet manufacturing as lubricants, glidants, and anti-adherents. nih.govresearchgate.net Their main function is to reduce the friction between the tablet's surface and the die wall during ejection after compaction, preventing damage to the tablet. chembk.com this compound is noted for its excellent lubricity. chembk.com

Powder Flowability: The flowability of a powder blend is critical for ensuring a uniform and consistent fill of the tablet die, which is essential for tablet weight and content uniformity. dergipark.org.tr Poor powder flow can lead to significant manufacturing issues. pharmaexcipients.com Lubricants like metallic stearates can improve powder flowability. One proposed mechanism is that the lubricant particles, being fine, adhere to the surface of larger excipient or active ingredient particles. This action smooths out surface irregularities, reducing inter-particle friction and cohesion, thus allowing the powder to flow more freely. nih.gov Studies on magnesium stearate have shown that its addition can significantly improve the flow of cohesive powders. nih.gov For instance, the addition of magnesium stearate has been demonstrated to decrease the avalanche time of powder mixtures, indicating improved flowability. nih.gov

Compressibility: Compressibility refers to the ability of a powder to be reduced in volume under pressure. The compaction process is crucial for forming a robust tablet with adequate mechanical strength (hardness) to withstand handling and transportation. The presence of a lubricant, while essential for ejection, can have a complex effect on tablet compressibility and hardness.

Metallic stearates are hydrophobic and can form a film around the other particles in the formulation during mixing. nih.gov While this film is beneficial for lubrication, excessive lubrication or prolonged mixing can lead to a decrease in tablet strength. researchgate.net The hydrophobic film can hinder the strong bonding between particles, resulting in a softer tablet. The impact on tablet hardness is a key consideration when determining the optimal type and concentration of a lubricant. researchgate.net While this compound serves as a binding agent to maintain the integrity and consistency of tablets, its hydrophobic nature is also a factor. nimbasia.com

The table below, based on research on the common lubricant magnesium stearate, illustrates the typical effects of a metallic stearate lubricant on powder properties. It is important to note that these data pertain to magnesium stearate and are presented here to provide insight into the expected functional role of this compound, for which specific quantitative data is not as readily available.

Table 1: Illustrative Impact of a Metallic Stearate Lubricant (Magnesium Stearate) on Powder Blend Properties This table is a representative example based on general findings for magnesium stearate and does not represent specific data for this compound.

| Parameter | Effect of Adding Lubricant | Rationale | Reference |

|---|---|---|---|

| Powder Flowability (e.g., Angle of Repose) | Improves (Angle of Repose decreases) | Reduces inter-particle friction and cohesive forces by coating host particles. | nih.govdergipark.org.tr |

| Tablet Ejection Force | Decreases | Reduces friction between the tablet surface and the die wall. | chembk.comju.edu.jo |

| Tablet Hardness/Crushing Strength | May decrease with increasing concentration or mixing time | Hydrophobic film formation can weaken inter-particle bonding. | nih.govresearchgate.net |

| Powder Bulk Density | May slightly increase | Improved particle packing due to better flowability. | dergipark.org.tr |

Applications in Paper Conservation

Based on available scientific literature, there is no evidence to suggest that this compound is used in paper conservation. The deacidification processes in this field primarily utilize inorganic magnesium compounds.

Paper degradation is a major concern for the preservation of cultural heritage, largely driven by the acid-catalyzed hydrolysis of cellulose, the main component of paper. woodresearch.skresearchgate.net To counteract this, deacidification treatments are employed to neutralize existing acids and deposit an alkaline reserve to protect against future acid formation. meixi-mgo.com

Magnesium compounds are highly valued for this purpose. woodresearch.sk The most commonly researched and applied magnesium-based deacidification agents are magnesium oxide (MgO) and magnesium hydroxide (Mg(OH)2), often in the form of nanoparticles dispersed in a non-aqueous solvent. woodresearch.skbibliotekanauki.pl These non-aqueous methods are crucial for treating paper that is sensitive to water or contains water-soluble inks. ncsu.edu

The process involves immersing the paper in a dispersion of these alkaline nanoparticles. The nanoparticles penetrate the paper structure and neutralize the acids present. For example, magnesium hydroxide reacts with sulfuric acid (a common acid in aged paper) to form magnesium sulfate and water. culturalheritage.org Crucially, an excess of the alkaline compound is left in the paper, which acts as a buffer against future acidic pollutants from the environment. hagley.org The use of nanoparticles is advantageous due to their high surface area and reactivity, which allows for more efficient neutralization. researchgate.net

While "magnesium soaps" can be formed from the reaction of magnesium compounds with fatty acids, their specific application in paper conservation is not documented. The focus remains on the direct application of alkaline inorganic magnesium compounds for effective and lasting deacidification. culturalheritage.orgculturalheritage.org

Interfacial and Colloidal Science of Magnesium 2+ 12 Hydroxyoctadecanoate Systems

Surface Chemistry and Interfacial Phenomena

The behavior of Magnesium(2+) 12-hydroxyoctadecanoate (B1258542) at interfaces is dictated by its molecular structure, which features a divalent magnesium cation bonded to two long-chain 12-hydroxyoctadecanoate anions. This amphiphilic nature governs its surface activity and adsorption characteristics.

Surface Energy and Wetting Characteristics

Magnesium(2+) 12-hydroxyoctadecanoate is known to be hydrophobic and is insoluble in water. nimbasia.com Its application often involves modifying the surface properties of other materials. The formation of a hydrophobic layer around particles is a key characteristic of magnesium soaps like magnesium stearate (B1226849). nih.gov This alteration of surface properties is fundamental to its function as a lubricant and flow aid in powders.

Table 1: Conceptual Wetting Characteristics of Modified Magnesium Surfaces This table is illustrative, based on findings for fatty acids on magnesium hydroxide (B78521) surfaces, to demonstrate the principle of how surface modification by fatty acid salts affects wetting.

| Surface | Modifying Agent | Test Liquid | Expected Contact Angle | Wetting Behavior |

| Unmodified Magnesia | None | Water | Low | Hydrophilic |

| Modified Magnesia | Fatty Acid Monolayer | Water | High | Hydrophobic |

| Modified Magnesia | Fatty Acid Monolayer | Diiodomethane | Low | Oleophilic |

Studies on magnesium stearate, a closely related compound, show that a high specific surface area leads to higher adhesion work, enabling the formation of a very thin, homogeneous layer on the surface of particles. researchgate.net This ability to form uniform hydrophobic films is crucial for its function in preventing moisture ingress and improving flowability in powder mixtures. nimbasia.comresearchgate.net

Adsorption and Desorption Processes at Solid-Liquid Interfaces

The adsorption of this compound at solid-liquid interfaces is a critical aspect of its functionality, particularly in lubrication and pharmaceutical formulations. The process is driven by interactions between the fatty acid chains and the surface.

Research using molecular dynamics simulations on the adsorption of various fatty acids onto a magnesium hydroxide (001) surface provides insight into these mechanisms. researchgate.netresearchgate.net The adsorption is influenced by forces such as van der Waals interactions and electrostatic attraction. researchgate.net The strength of adsorption can vary depending on the specific fatty acid, with stearic acid showing strong interaction energy with the magnesia surface. researchgate.net This strong adsorption is responsible for the formation of stable surface layers.

The orientation of the adsorbed molecules is also significant. Driven by electrostatic attraction, the carboxylate head group of the fatty acid can adsorb strongly onto the surface. researchgate.net This leaves the long, hydrophobic hydrocarbon tail extending into the liquid phase, thereby altering the interfacial properties. The process can lead to the formation of a monolayer or, in some cases, a bilayer. researchgate.net

Table 2: Interaction Energies of Fatty Acids with a Magnesium Hydroxide Surface (Illustrative) Based on molecular dynamics simulation data for related fatty acids to illustrate the principle of adsorption strength. researchgate.net

| Adsorbed Species | Interaction Energy (Conceptual Ranking) | Primary Driving Force |

| Stearic Acid | High | Electrostatic & van der Waals |

| Oleic Acid | Medium-High | Electrostatic & van der Waals |

| Lauric Acid | Medium | Electrostatic & van der Waals |

The efficiency of this adsorption and the uniformity of the resulting film are also dependent on the physical properties of the magnesium salt particles, such as their specific surface area. researchgate.net

Colloidal Dispersion Stability and Behavior

This compound is widely used as a stabilizing and gelling agent, particularly in non-aqueous systems like lubricating greases. nimbasia.com Its ability to form stable colloidal dispersions is key to these applications.

Mechanisms of Kinetic Stabilization in Dispersions

One of the primary functions of this compound is to act as a thickener, enhancing the stability of formulations and preventing phase separation in emulsions and suspensions. nimbasia.com In lubricating greases, for example, the soap molecules self-assemble into a network of crystalline fibers or platelets. This three-dimensional network structure effectively immobilizes the liquid lubricant (base oil), giving the grease its semi-solid consistency. researchgate.netresearchgate.net

This process is a form of kinetic stabilization. The thickener network creates a physical barrier that prevents the agglomeration of dispersed particles or the coalescence of emulsified droplets. The mechanical strength of this network provides high viscosity at low shear, preventing settling or creaming over long periods. The effectiveness of the stabilization is closely linked to the morphology and concentration of the thickener fibers. researchgate.net In pharmaceutical powder blends, the dispersion kinetics of magnesium stearate have been shown to be critical for the properties of the final tablet. nih.gov

Electrostatic and Steric Repulsion in Colloidal Systems

In non-aqueous dispersions, such as those found in lubricating greases, stabilization is dominated by steric repulsion. The long (C18) hydrocarbon chains of the 12-hydroxyoctadecanoate anions form a protective layer around the dispersed phase or create the stabilizing network itself. When two particles approach each other, the interpenetration of these hydrocarbon chains leads to a repulsive force, preventing direct contact and aggregation. The formation of a hydrophobic layer around particles by magnesium stearate is a well-documented example of this steric effect. nih.gov

While less dominant in non-polar media, electrostatic interactions can play a role in the stability of dispersions in more polar environments. The surface of magnesium-containing particles can possess a charge that is dependent on the pH of the surrounding medium. For instance, magnesium silicate (B1173343) nanomaterials exhibit a surface charge due to the presence of silicon hydroxyl groups, with a measured isoelectric point between pH 2.5 and 3.5. mdpi.com Similarly, this compound particles could acquire a surface charge in a polar protic medium, contributing to electrostatic repulsion and enhancing colloidal stability.

Influence of Particle Size and Morphology on Dispersion Properties

The particle size and morphology of this compound are critical parameters that significantly influence its performance as a stabilizer and lubricant. Research on different grades of magnesium stearate has shown that these physical attributes directly affect dispersion kinetics and the uniformity of surface coatings. nih.govpharmaexcipients.com

Smaller lubricant particles, which possess a higher specific surface area, tend to form a more uniform and homogeneous layer on the surface of other particles in a mixture. nih.govresearchgate.net This is attributed to higher adhesion forces. nih.gov In contrast, larger particles exhibit a lower tendency to adhere strongly, which can result in a less uniform coating. researchgate.net The morphology of magnesium stearate is often described as platelet-shaped primary particles that cluster into larger agglomerates. pharmaexcipients.com During mixing processes, shear stress can break down these agglomerates, dispersing the primary particles. pharmaexcipients.com

Table 3: Influence of Magnesium Stearate Particle Size on Dispersion Characteristics Data based on studies of different grades of Magnesium Stearate (MgSt), a closely related compound. nih.govnih.govpharmaexcipients.com

| Property | MgSt Grade (Smaller Particles) | MgSt Grade (Larger Particles) | Reference |

| Median Particle Size (d50) | ~6.9 µm | ~17.2 µm | pharmaexcipients.com |

| Coating Uniformity | Thin, homogeneous layer | Less uniform coat | nih.govresearchgate.net |

| Adhesion Tendency | Higher | Lower | researchgate.net |

| Dispersion Rate | Affected by initial surface coverage | Affected by initial surface coverage | nih.gov |

The rate at which the lubricant disperses throughout a blend is substantially influenced by the initial particle size and the degree of surface coverage. nih.gov Therefore, controlling the particle size distribution of this compound is essential for achieving consistent and predictable performance in its various applications.

Interactions with Diverse Material Matrices

The incorporation of this compound, a metallic salt of 12-hydroxystearic acid, into polymer matrices introduces a complex set of interactions that can significantly influence the processing and final properties of the composite material. These interactions are governed by the unique molecular structure of the additive, which features a long, hydrophobic aliphatic chain, a polar carboxylate group chelated to a magnesium ion, and a hydroxyl group at the 12th carbon position.

The interaction between this compound and polymer chains is multifaceted, involving mechanisms such as lubrication, nucleation, and chemical stabilization. The nature and intensity of these interactions are dependent on the polymer type, the concentration of the additive, and the processing conditions.

A primary role of metallic stearates, including magnesium 12-hydroxystearate, in polymer processing is that of a lubricant . The long, non-polar stearate chains are generally compatible with non-polar polymers like polypropylene (B1209903), reducing friction between polymer granules and the surfaces of processing equipment. pishrochem.com This external lubrication facilitates smoother material flow and can lead to more efficient molding and extrusion processes. pishrochem.com

Beyond simple lubrication, this compound can act as a nucleating agent , influencing the crystallization behavior of semi-crystalline polymers. The presence of the additive can provide heterogeneous sites for the initiation of crystal growth, which can lead to a higher crystallization temperature (Tc) and potentially a finer spherulitic structure. This effect is particularly relevant in polymers like polypropylene. For instance, in polypropylene compositions, certain additives are known to significantly increase the crystallization temperature. While specific data for magnesium 12-hydroxystearate is part of proprietary formulations, its potential to act as a nucleating agent is recognized. mdpi.com The hydroxyl group on the stearate chain can engage in hydrogen bonding, which may contribute to its nucleating efficiency by promoting self-assembly into ordered structures that template polymer crystallization. nih.gov

Furthermore, this compound can function as an acid scavenger . In polymer systems like polypropylene, residual catalysts from the polymerization process can degrade the polymer during high-temperature processing. Magnesium 12-hydroxystearate is considered a potential acid scavenger that can neutralize these acidic residues, thereby protecting the polymer chains from degradation and enhancing the thermal stability of the formulation. pishrochem.commdpi.com

The interaction can also be viewed from a chemical perspective. The magnesium ion can interact with polar groups on polymer chains, if present, while the long aliphatic tail can entangle with the polymer matrix. In the case of polymers with ester or amide groups, the hydroxyl group of the 12-hydroxyoctadecanoate can potentially form hydrogen bonds, leading to improved dispersion and interfacial adhesion compared to a non-hydroxylated equivalent like magnesium stearate.

A study on a blend of poly(butylene adipate-co-terephthalate) (PBAT) and poly(caprolactone) (PCL) with magnesium stearate, a related compound, showed that the additive stiffened the blend, increasing the tensile modulus. mdpi.com This suggests that the metallic stearate can have a reinforcing effect, likely due to favorable interactions and good dispersion within the polymer matrix.

Table 1: Effect of Various Acid Scavengers on the Peak Crystallization Temperature (Tc) of Polypropylene

| Additive | Concentration (ppm) | Peak Crystallization Temperature (Tc) (°C) |

| Calcium Stearate (Baseline) | 500 | 107.5 |

| Dihydrotalcite | 1000 | 113.8 |

| Zinc Oxide | 1000 | 114.2 |

| Calcium Stearoyl Lactylate | 1000 | 113.1 |

| Magnesium 12-hydroxy Stearate * | Not specified | Mentioned as a potential acid scavenger |

Source: Adapted from patent literature, which identifies Magnesium 12-hydroxy stearate as a viable acid scavenger with potential effects on nucleation. mdpi.com

When dispersed in a polymer melt, particles of this compound establish a network of inter-particle contacts that significantly influences the rheological behavior of the composite. The nature of these contacts is dictated by the self-assembly characteristics of the 12-hydroxyoctadecanoate molecules and their interactions with the surrounding polymer melt.

Molecular dynamics simulations of 12-hydroxystearic acid (12-HSA), the parent acid of the specified compound, and its lithium salt have shown a strong tendency for self-assembly into ordered aggregates. nih.gov This self-assembly is driven by hydrogen bonding between the hydroxyl groups and, in the case of the acid, dimerization of the carboxylic acid groups. nih.gov In a polymer melt, it is expected that this compound will form similar self-assembled structures, creating a network of interconnected particles or fibrils.

The rheological implications of these inter-particle contacts are profound. At low shear rates or frequencies, this network can behave like a soft solid, exhibiting a yield stress and a high storage modulus (G'). This is because the interconnected particles can resist deformation. As the shear rate increases, this network can be progressively broken down, leading to shear-thinning behavior, where the viscosity decreases with increasing shear rate. This is a desirable characteristic in many polymer processing applications, as it allows for easier flow at the high shear rates experienced in an extruder or mold, while providing structural integrity at rest.

The presence of the hydroxyl group is critical to these interactions. Studies on aqueous mixtures of 12-HSA and stearic acid have demonstrated that the hydroxyl group facilitates the formation of unique, robust, self-assembled structures like multilamellar tubes. mdpi.com These structures can accommodate non-hydroxylated fatty acids without significant disruption. mdpi.com This suggests that in a polymer melt, this compound could form a more structured and stable network compared to magnesium stearate, potentially leading to a more pronounced effect on the rheology.

The interplay between the formation of a structured network at rest and the lubricating effect under shear makes this compound a complex rheological modifier. The balance between these effects will depend on its concentration, the temperature, and the specific polymer matrix.

Table 2: Summary of Potential Rheological Effects of this compound in a Polymer Matrix

| Rheological Parameter | Expected Effect | Underlying Mechanism |

| Yield Stress | Potential for increase | Formation of a percolated network of self-assembled particles due to inter-particle hydrogen bonding. |

| Zero-Shear Viscosity | Likely to increase | The presence of a filler network restricts polymer chain mobility at rest. |

| Shear-Thinning Behavior | Pronounced | Breakdown of the particle network under shear, releasing trapped polymer and providing lubrication. |

| Storage Modulus (G') | Increase, especially at low frequencies | The elastic nature of the inter-particle network contributes to the solid-like response of the melt. |

| Complex Viscosity (η)* | Potential reduction at high shear rates | Lubricating effect of the dissociated molecules and smaller aggregates. |

Theoretical and Computational Investigations of Magnesium 2+ 12 Hydroxyoctadecanoate

Molecular Modeling and Simulation of Structure and Interactions

Molecular modeling and simulation are essential for understanding the three-dimensional structure of Magnesium(2+) 12-hydroxyoctadecanoate (B1258542) and how its molecules interact to form larger assemblies. These interactions are critical for its function as a gelling and thickening agent. nimbasia.com

Ab initio (from first principles) quantum chemical calculations are used to study the electronic structure and bonding of molecules without the need for empirical parameters. For Magnesium(2+) 12-hydroxyoctadecanoate, these calculations would focus on the ionic bond between the magnesium cation (Mg²⁺) and the two 12-hydroxyoctadecanoate anions.

High-level calculations, such as coupled-cluster methods like ROCCSD(T), can provide precise details on the geometry and energetics of the molecule. osti.gov Studies on other magnesium compounds, like magnesium nitrate (B79036) hexahydrate, have successfully used density functional theory (DFT) to analyze atomic charges and bond populations, revealing the primarily electrostatic nature of the interactions involving the magnesium ion. researchgate.net

A theoretical investigation of this compound would involve:

Geometry Optimization: To find the most stable three-dimensional arrangement of the atoms.

Electron Density Analysis: To map the distribution of electrons and understand the charge separation between the Mg²⁺ ion and the carboxylate groups of the stearate (B1226849) chains.

Bonding Analysis: To characterize the nature and strength of the Mg-O ionic bond. The interaction between the hydroxyl groups on the fatty acid chains would also be a key area of investigation, as hydrogen bonding here is hypothesized to be crucial for forming the gel networks. drexel.edu

Illustrative Data from a Hypothetical Ab Initio Calculation

| Parameter | Hypothetical Value | Significance |

| Mg-O Bond Length | ~2.0 - 2.1 Å | Indicates the distance between the magnesium ion and the oxygen atoms of the carboxylate groups. |

| Mulliken Charge on Mg | +1.8 to +1.9 e | Confirms the highly ionic character of the magnesium center, close to its formal +2 charge. |

| O-H···O H-Bond Distance | ~1.8 - 2.5 Å | Characterizes the hydrogen bonds between hydroxyl groups on adjacent stearate chains, key to self-assembly. |

The macroscopic properties of this compound, such as its use in greases and cosmetics, are dictated by its ability to form a fibrous crystal network. nimbasia.comdrexel.edu Computational methods can simulate this process of crystal nucleation and growth.

Molecular dynamics (MD) simulations are particularly well-suited for this purpose. By simulating the movement of many molecules over time, MD can reveal how they self-assemble. Research on the parent fatty acid, 12-hydroxystearic acid (12-HSA), has shown that it forms ordered aggregates through hydrogen bonding between the hydroxyl groups and dimerization of the carboxylic acid heads. drexel.edu In the case of the magnesium salt, the divalent Mg²⁺ ion would act as a linker between two stearate chains, fundamentally altering the packing and growth compared to the free acid.

Studies on the crystallization of other magnesium compounds like Mg(OH)₂ and Mg-calcite show that the magnesium ion plays a critical role. It can inhibit nucleation and alter crystal morphology. scispace.comresearchgate.net For this compound, simulations would likely show the Mg²⁺ ions organizing the carboxylate head groups, while the long hydrocarbon tails align via van der Waals forces, and the hydroxyl groups form a hydrogen-bonding network that directs the growth of the characteristic fibers. drexel.edu

Mechanistic Insights from Computational Approaches

Beyond static structures, computational models can provide dynamic insights into how this compound is formed and how it interacts with other materials at interfaces.

The synthesis of this compound typically involves a saponification reaction between 12-hydroxystearic acid and a magnesium source, such as magnesium oxide or magnesium hydroxide (B78521). Computational chemistry can be used to model the reaction mechanism, identify intermediate structures, and calculate the energy barriers (activation energies) for the reaction.

The utility of this compound as a thickener relies on the formation of a network of fibers that immobilizes a liquid solvent. This is fundamentally an interfacial phenomenon, where the surfaces of the fibers interact with the solvent molecules.

Molecular dynamics simulations are the primary tool for investigating these interfaces. MD studies on 12-hydroxystearic acid in a nonpolar solvent (hexane) revealed the formation of stable, ordered aggregates. drexel.edu The key interactions driving this self-assembly were identified as inter-hydroxyl hydrogen bonds and head-to-head carboxylic acid dimerization. For the magnesium salt, the ionic head group (COO⁻)₂Mg²⁺ would create a much more polar interface compared to the carboxylic acid. Simulations could explore how this ionic core interacts with different solvents, from nonpolar oils to more polar esters, explaining its efficacy as a gelling agent in various formulations.

Summary of Simulation Parameters for a Related System: (R)-12HSA in Hexane (B92381) drexel.edu

| Parameter | Description |

| System | (R)-12-hydroxystearic acid (12.5 wt %) in explicit hexane solvent. |

| Simulation Type | Molecular Dynamics (MD). |

| Timescale | Microsecond-long simulations. |

| Key Finding | Self-assembly into ordered aggregates driven by inter-hydroxyl hydrogen bonds, forming polarized ring structures. |

Geochemical Modeling of Related Magnesium Silicate (B1173343) Hydrate (B1144303) Systems

While distinct from this compound, geochemical modeling of magnesium silicate hydrate (M-S-H) systems offers relevant insights into the computational treatment of complex magnesium-based materials. anl.govdoi.org M-S-H is studied for its potential as a low-carbon cementitious binder. rilem.net

Geochemical modeling, often employing Gibbs energy minimization, is used to predict the stable mineral phases that form under given chemical conditions (e.g., temperature, pressure, and elemental ratios). doi.orgresearchgate.net For M-S-H systems, these models have been used to understand how the ratio of magnesium to silicon ([Mg]/[Si]) and temperature influence the resulting products. doi.org

Key findings from these models include:

At 25 °C, M-S-H with a lower Mg/Si ratio (e.g., M₀.₇₅SH) is the most thermodynamically favored phase. doi.org

At higher temperatures (60 °C and 80 °C), M-S-H with a higher Mg/Si ratio (e.g., M₁.₅SH) becomes the most stable phase. doi.org

Modeling shows that increasing the [Mg]/[Si] ratio leads to less polymerization of the silicate chains within the M-S-H structure. anl.govdoi.org

These studies demonstrate the power of computational modeling to predict phase stability and structural characteristics in complex magnesium-containing systems, a methodology that is, in principle, applicable to the phase behavior of this compound in various environments.

Degradation Pathways and Stability in Material Contexts

Thermal Decomposition Mechanisms of Magnesium(2+) 12-hydroxyoctadecanoate (B1258542) Analogs

The thermal degradation of magnesium carboxylates, such as magnesium stearate (B1226849), a close analog of Magnesium(2+) 12-hydroxyoctadecanoate, involves complex processes including dehydration, dehydroxylation, and the ultimate transformation of the compound. These processes are significantly influenced by factors like temperature and the surrounding atmosphere.

The thermal decomposition of magnesium compounds often begins with the loss of water (dehydration) and hydroxyl groups (dehydroxylation). A fundamental example of this is the conversion of magnesium hydroxide (B78521) (Mg(OH)₂) to magnesium oxide (MgO). This process typically occurs in the temperature range of 300–400°C. acs.org The reaction is endothermic, absorbing heat to break the bonds holding the water and hydroxyl units within the crystal lattice. acs.org

The decomposition of Mg(OH)₂ involves the transformation of a hexagonal hydroxide crystal structure into a cubic oxide lattice. researchgate.net This begins at the particle's surface and proceeds inward. researchgate.net Studies using near-infrared spectroscopy have shown that during the phase transition from Mg(OH)₂ to MgO at around 400°C, interlayer hydroxyl groups disappear as a result of the dehydration reaction. acs.org

Magnesium stearate, an analog of the subject compound, also undergoes dehydration. It can exist in various hydration states, including monohydrate, dihydrate, and trihydrate forms. netzsch.comtiiips.com Thermogravimetric analysis (TGA) shows that magnesium stearate loses water in multiple steps between room temperature and 125°C, corresponding to the evaporation of surface water followed by the release of bound hydrate (B1144303) water. netzsch.comnetzsch.com

Calcination, the process of heating a solid material to a high temperature in the absence or limited supply of air, significantly affects the final products of decomposition. The temperature and atmosphere during calcination are critical variables.

Temperature: Increasing the calcination temperature generally leads to larger crystal sizes and reduced surface area of the resulting magnesium oxide. tandfonline.comresearchgate.net For instance, when light-burned MgO is produced, higher calcination temperatures (from 700°C to 1000°C) result in increased crystal size. tandfonline.com This change in morphology affects the reactivity of the material; MgO formed at higher temperatures (>1000°C) exhibits a much lower rate of dissolution and hydration. researchgate.net In the case of magnesium oxychloride cement, calcination at 400°C leads to a fibrous microstructure dominated by Mg(OH)₂, while at 450°C, the material becomes powdery and is mainly composed of MgO. nih.gov

Atmosphere: The atmosphere in which calcination occurs—whether inert (like nitrogen or vacuum) or reactive (like air)—also influences the outcome. researchgate.net Studies on the preparation of MgO from Mg(OH)₂ at 600°C have shown that the specific surface area is highest when calcined in a vacuum and lowest when calcined in air. researchgate.net For magnesium stearate, its stabilizing effect in PVC is studied under nitrogen atmospheres to isolate the thermal effects from oxidative degradation. researchgate.net The decomposition of stearin (B3432776) basic soaps, including magnesium stearate, is observed between 300 and 500°C. researchgate.net

| Calcination Temperature (°C) | Effect on Crystal Size | Effect on Specific Surface Area | Resulting Reactivity |

|---|---|---|---|

| 700 | Smaller | Higher | High |

| 1000 | Larger | Lower | Low |

The thermal stability of magnesium compounds can be altered by the nature of the substituent groups. In the context of magnesium carboxylates, factors like the length of the carbon chain and the presence of functional groups influence decomposition temperatures.

Magnesium stearate is widely used as a heat stabilizer in polymers like PVC. researchgate.netnanotrun.com It functions by neutralizing hydrochloric acid (HCl) that is released during PVC degradation. pishrochem.complatinumindustriesltd.com The general order of long-term heat resistance for metal soaps used as PVC stabilizers is: Barium > Calcium > Magnesium > Strontium soaps. nanotrun.com

Chemical Stability and Reaction Pathways in Non-Biological Environments

The utility of this compound in various applications also depends on its stability in different chemical settings, from aqueous systems to organic solvents and polymer composites.

Magnesium stearate is generally described as insoluble in water. tiiips.comchemicalbook.comwikipedia.org When magnesium reacts with liquid water, the reaction is typically slow and forms magnesium hydroxide (Mg(OH)₂), which is itself sparingly soluble and can form a protective layer on the metal, hindering further reaction. youtube.comyoutube.comyoutube.com The reaction is: Mg (s) + 2H₂O (l) → Mg(OH)₂ (s) + H₂ (g) youtube.com

If the water is in the form of steam, magnesium oxide (MgO) is formed instead. youtube.comyoutube.com Magnesium oxide reacts with water, preferably hot water, to form magnesium hydroxide. quora.comquora.com MgO (s) + H₂O (l) → Mg(OH)₂ (aq) quora.com

In acidic environments, magnesium stearate decomposes into stearic acid and the corresponding magnesium salt. tiiips.comchemicalbook.comatamanchemicals.com For example, with hydrochloric acid, it would form magnesium chloride. quora.com Similarly, magnesium hydroxide reacts with acids in neutralization reactions to form a salt and water. youtube.comquora.com Mg(OH)₂ (s) + 2HCl (aq) → MgCl₂ (aq) + 2H₂O (l) quora.com

The presence of other ions in an aqueous solution can also lead to the formation of different compounds. In brine solutions containing chloride, magnesium oxide hydration can lead to the formation of magnesium chloride hydroxide hydrates. nih.gov The hydrolysis of active pharmaceutical ingredients can be accelerated by the presence of magnesium stearate, particularly for moisture-sensitive drugs, due to the presence of water and the alkaline nature of the compound. mdpi.com

Magnesium stearate is generally insoluble in ethanol (B145695) and ether but will dissolve in hot ethanol. chemicalbook.comatamanchemicals.com Its insolubility in many common solvents is a key property for its applications. wikipedia.org

In the context of polymers, magnesium stearate and its analogs are valued for their stability and functional properties. It is a crucial additive in the plastics industry, acting as a lubricant, acid scavenger, and stabilizer. pishrochem.comresearchgate.net

Lubricant: It reduces friction between polymer granules and processing machinery, enhancing the flow of the plastic melt. pishrochem.com

Acid Scavenger: In PVC processing, it neutralizes hydrochloric acid that can be released, protecting the polymer's integrity. pishrochem.complatinumindustriesltd.com

Stabilizer: It improves the thermal stability of polymers during processing. pishrochem.com It can be combined with other stabilizers like those based on calcium, zinc, tin, and lead. platinumindustriesltd.com

The incorporation of magnesium stearate can also enhance the properties of the final polymer product. For instance, adding it to thermoplastic starch not only improves processability but also enhances tensile properties and water vapor barrier properties. researchgate.net The stability of magnesium stearate within the polymer matrix is essential for ensuring the long-term quality and performance of the plastic product. pishrochem.com

| Environment | Behavior | Products/Effects |

|---|---|---|

| Water (liquid, room temp) | Insoluble/Slight reaction | Forms a passivating layer of Mg(OH)₂ youtube.comyoutube.com |

| Acidic Solution (e.g., HCl) | Decomposes | Stearic Acid and Magnesium Chloride chemicalbook.comquora.com |

| Hot Ethanol | Soluble | - |

| Polymer Matrix (e.g., PVC) | Stable; acts as additive | Lubrication, Acid Scavenging, Heat Stabilization pishrochem.complatinumindustriesltd.com |

Influence of Material Microstructure on Degradation Kinetics

The microstructure of a material containing this compound as an additive can significantly influence its degradation kinetics. This is primarily due to the distribution and morphology of the metallic soap particles within the material matrix.

Effect of Particle Size and Surface Area on Reactivity

The particle size and specific surface area of metallic stearates, such as this compound, are critical parameters that dictate their reactivity and, consequently, their degradation profile within a material. Generally, a decrease in particle size leads to an increase in the specific surface area, which in turn can enhance the reactivity of the substance. researchgate.net

In the context of material degradation, a larger surface area provides more sites for interaction with environmental factors such as heat, light, and moisture, potentially accelerating degradation processes. For instance, in applications where this compound is used as a lubricant or release agent in polymer processing, finer particles will disperse more readily, but may also be more susceptible to thermal degradation at elevated processing temperatures.

Studies on magnesium stearate have shown that milling, which reduces particle size and increases specific surface area, enhances its lubricity. researchgate.net However, this increased surface area could also lead to a higher rate of interaction with the surrounding matrix, potentially influencing the long-term stability of the final product. The manufacturing process of metallic stearates, such as precipitation or direct reaction, can influence these physical properties. baerlocher.com For example, higher dilution during the precipitation process generally results in smaller particles with a larger surface area. baerlocher.com

Interactive Table: Projected Influence of Particle Size on Reactivity of this compound (based on data for related metallic stearates)

| Parameter | Effect of Decreasing Particle Size | Consequence for Reactivity/Degradation | Probable Impact on Material Integrity |

| Specific Surface Area | Increases | Enhanced interaction with the surrounding matrix and environmental factors. researchgate.net | Potentially accelerated degradation of the additive, which could affect the mechanical or chemical properties of the host material over time. |

| Dispersion | Improves | More uniform distribution within the material matrix. | Can lead to more consistent material properties initially, but also a more homogenous degradation pattern. |

| Thermal Stability | May Decrease | Increased surface exposure can lower the onset temperature for thermal decomposition. | Could lead to premature degradation during high-temperature processing, affecting material performance. |

Impact of Impurities on Material Integrity

Common impurities in commercial grades of metallic stearates can include residual reactants from the manufacturing process, such as metal chlorides or sulfates, or unreacted fatty acids. baerlocher.comchemcess.com The presence of water, even in small amounts, can also be considered an impurity that affects stability. For magnesium stearate, the hydration state is known to influence its thermal behavior and crystal structure. netzsch.comnih.gov

In the broader context of magnesium-containing materials, metallic impurities such as iron, nickel, and cobalt are known to drastically reduce corrosion resistance in magnesium alloys by forming galvanic cells. researchgate.net While the chemical environment within a polymer matrix is different from that of a metal alloy, the principle that metallic impurities can catalyze degradation reactions remains relevant. For example, transition metal ions can accelerate the oxidative degradation of polymers.

Non-metallic inclusions can also affect material properties. For instance, magnesium oxide inclusions in magnesium can decrease tensile strength and ductility. researchgate.net In the case of this compound, the presence of such impurities could create localized points of weakness or accelerated degradation within a polymer matrix.

Interactive Table: Projected Impact of Common Impurities on the Integrity of Materials Containing this compound

| Impurity Type | Potential Source | Projected Impact on Material Integrity |

| Residual Reactants (e.g., chlorides, sulfates) | Manufacturing Process baerlocher.comchemcess.com | May catalyze hydrolytic or thermal degradation reactions, leading to a reduction in the material's mechanical strength and long-term stability. Can also contribute to corrosion in certain environments. |

| Unreacted Fatty Acids (e.g., 12-hydroxystearic acid) | Incomplete reaction during synthesis | Can affect the lubricating properties of the additive and may lead to blooming or surface defects in the final product. May also alter the pH at the micro-environmental level, influencing degradation kinetics. nih.gov |

| Water (Moisture) | Environmental exposure, manufacturing process | Can lead to hydrolysis of the metallic soap, altering its crystalline structure and effectiveness. netzsch.comnih.gov Can also plasticize the host material, affecting its mechanical properties. |

| Metallic Ions (e.g., iron, nickel) | Contamination from processing equipment researchgate.net | Can act as catalysts for oxidative degradation, particularly in polymers, leading to chain scission and loss of mechanical properties. |

| Other Metal Soaps | Use of mixed fatty acid feedstocks | The presence of other metallic soaps could alter the overall thermal stability and compatibility with the host material. |

Future Research Directions and Perspectives for Magnesium 2+ 12 Hydroxyoctadecanoate

Development of Novel Green Synthesis Routes

Current synthesis methods for metallic soaps often involve precipitation or direct reaction pathways. ijraset.com Future research will likely focus on developing more environmentally friendly and efficient synthesis routes for Magnesium(2+) 12-hydroxyoctadecanoate (B1258542).

Key Research Areas:

Solvent-Free Synthesis: Investigating solid-state reactions or melt-state synthesis to eliminate the need for organic solvents, thereby reducing volatile organic compound (VOC) emissions and simplifying purification processes.

Renewable Feedstocks: While 12-hydroxystearic acid is derived from renewable castor oil, research could explore the use of waste or crude glycerol from biodiesel production in the synthesis of precursors, further enhancing the green credentials of the final product. asiapalm.com

Catalyst Development: Exploring the use of reusable, non-toxic catalysts to improve reaction rates and yields, moving away from traditional catalysts that may be environmentally hazardous.

Direct Saponification: Research into one-pot synthesis methods directly from triglycerides found in castor oil could streamline the production process, reduce energy consumption, and minimize waste generation. researchgate.net

Advanced Characterization Techniques for In-Situ Studies

A deeper understanding of the formation and behavior of Magnesium(2+) 12-hydroxyoctadecanoate under operational conditions is crucial for optimizing its performance. Advanced in-situ characterization techniques can provide real-time insights into its structural and chemical evolution.

Potential Techniques and Their Applications:

| Technique | Application in Studying this compound |